molecular formula C18H14N2O4 B2904134 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid CAS No. 1010928-60-5

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid

Cat. No. B2904134
CAS RN: 1010928-60-5
M. Wt: 322.32
InChI Key: KAWOUENTKWFZLX-UHFFFAOYSA-N
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Description

This compound is a derivative of dihydroisoindolo[2,1-a]quinolin-11-ones . These compounds have been synthesized and have shown important applications in the treatment against cancer and bacterial infection as they have potent Topo II and DNA gyrase inhibitory activities .


Synthesis Analysis

The synthesis of these compounds involves a three-component imino Diels–Alder (DA) reaction of anilines, o-phthalaldehyde, and dienophiles . The first series was obtained in previous work employing isoeugenol and anethole as dienophiles, whereas the vinyl series was synthesized in high yields (75–90%) using isoprene as a dienophile .


Molecular Structure Analysis

The molecular structure of these compounds includes isoindolo[2,1-a]quinolines . The formation of the final isoindolo[2,1-a]-quinolin-11-ones occurs via the generation of N-acyliminium cations which react with isoprene following a step-wise addition–cyclisation mechanism .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a three-component imino Diels–Alder (DA) reaction . This reaction involves anilines, o-phthalaldehyde, and dienophiles .

Mechanism of Action

The mechanism of action of these compounds involves their potent Topo II and DNA gyrase inhibitory activities . This makes them effective in the treatment against cancer and bacterial infection .

properties

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-15(22)9-10-19-16-11-5-1-2-6-12(11)18(24)20(16)14-8-4-3-7-13(14)17(19)23/h1-8,16H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWOUENTKWFZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid

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